molecular formula C12H11FN2O2 B6011856 N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B6011856
M. Wt: 234.23 g/mol
InChI Key: RPZZRIXCFNJWBY-UHFFFAOYSA-N
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Description

N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorinated phenyl group, a methyl group, and an oxazole ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The initial step involves the introduction of a fluorine atom to a methylphenyl compound. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Oxazole Ring Formation: The next step involves the cyclization of the fluorinated intermediate with appropriate reagents to form the oxazole ring. This can be done using reagents like phosphorus oxychloride (POCl3) and an amide source.

    Carboxamide Formation: Finally, the oxazole intermediate is reacted with a carboxylic acid derivative to form the desired carboxamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-FLUORO-2-METHYLPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE
  • N-(4-FLUORO-3-NITROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
  • N-(3-CHLOROPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE

Uniqueness

N-(5-FLUORO-2-METHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a fluorinated phenyl group, a methyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-3-4-9(13)6-10(7)14-12(16)11-5-8(2)17-15-11/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZZRIXCFNJWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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